1-(Hydroxyamino)cyclohexan-1-ol
Description
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Structure
3D Structure
Properties
CAS No. |
107092-93-3 |
|---|---|
Molecular Formula |
C6H13NO2 |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
1-(hydroxyamino)cyclohexan-1-ol |
InChI |
InChI=1S/C6H13NO2/c8-6(7-9)4-2-1-3-5-6/h7-9H,1-5H2 |
InChI Key |
ZXDPSGPNPWIZME-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(NO)O |
Origin of Product |
United States |
General Context of Hydroxylamines in Synthetic and Mechanistic Organic Chemistry
Hydroxylamines and their derivatives are versatile and important compounds in the realm of organic synthesis and mechanistic studies. ontosight.ai With the general structure R-NH-OH, they are noted for their dual nucleophilic and electrophilic nature. The nitrogen atom, with its lone pair of electrons, acts as a potent nucleophile, while the oxygen atom can also participate in reactions.
A primary and widespread application of hydroxylamine (B1172632) is its reaction with aldehydes and ketones to form oximes. wikipedia.org This transformation is a cornerstone in the synthesis of various nitrogen-containing compounds, including amides via the Beckmann rearrangement of the resulting oximes. wikipedia.org Notably, about 95% of the global production of hydroxylamine is directed towards the synthesis of cyclohexanone (B45756) oxime, a critical precursor to caprolactam, which is the monomer for Nylon 6. wikipedia.org
Beyond oxime formation, hydroxylamines serve as valuable reagents in a variety of other transformations. They can act as reducing agents in numerous organic and inorganic reactions and as antioxidants. wikipedia.org In medicinal chemistry, the hydroxylamine moiety is found in a number of bioactive natural products and pharmaceuticals. nih.gov The ability to introduce a nitrogen atom into a molecule makes hydroxylamines crucial intermediates in the synthesis of amines, amino acids, and complex heterocyclic systems. ontosight.ainih.gov Mechanistic studies have explored their role in diverse reactions, including their use as "tethered nitrogen" sources to control stereochemistry in alkaloid synthesis and in Cope-type hydroamination reactions. nih.govmdpi.com
Significance of Cyclohexanol Moieties in Organic Synthesis and Structural Design
The cyclohexanol (B46403) moiety, a hydroxyl group attached to a cyclohexane (B81311) ring, is a fundamental and widely utilized structural unit in organic chemistry. chemicalbook.comwikipedia.org The six-membered ring is not planar but exists predominantly in a stable chair conformation to minimize steric and torsional strain. The hydroxyl substituent can occupy either an axial or an equatorial position, with the equatorial position being generally more stable. ontosight.ai This conformational preference is a key factor in controlling the stereochemical outcome of reactions.
Cyclohexanol and its derivatives are vital intermediates in the industrial production of polymers. chemicalbook.comwikipedia.org For instance, the oxidation of cyclohexanol yields cyclohexanone (B45756), which, as mentioned, is a precursor to Nylon 6. wikipedia.org The mixture of cyclohexanol and cyclohexanone, known as "KA oil," is a primary feedstock for the production of adipic acid, a monomer for Nylon 6,6. mdpi.com
In the laboratory, the cyclohexanol framework serves as a versatile scaffold for the construction of complex molecular architectures. ontosight.ai Its secondary alcohol functionality allows for a range of transformations, including oxidation to ketones, esterification to form plasticizers, and dehydration to yield cyclohexene. wikipedia.org The defined stereochemistry of substituted cyclohexanols makes them valuable chiral building blocks in the asymmetric synthesis of natural products and pharmaceuticals. ontosight.ai The rigid yet manipulable structure of the cyclohexane ring provides a reliable platform for orienting functional groups in specific three-dimensional arrangements, influencing the biological activity and physical properties of the target molecules. ontosight.ainih.gov
Research Landscape and Fundamental Importance of 1 Hydroxyamino Cyclohexan 1 Ol
While the individual functional groups of 1-(Hydroxyamino)cyclohexan-1-ol are well-studied, the compound itself has a limited presence in peer-reviewed scientific literature. Its existence is confirmed, and its basic properties have been cataloged. nih.gov However, extensive research detailing its synthesis, reactivity, and applications is not widely available.
The fundamental importance of this compound lies in its bifunctional nature, combining the reactivity of a hydroxylamine (B1172632) and a tertiary alcohol on a single cyclohexyl scaffold. This unique arrangement suggests several potential avenues for research. The hydroxylamine group can be expected to react with carbonyl compounds to form oximes, while the tertiary alcohol could potentially undergo elimination or substitution reactions under specific conditions. The proximity of the two functional groups might also lead to unique intramolecular reactions or influence the stereochemical outcome of transformations.
The synthesis of this compound would likely involve the nucleophilic addition of hydroxylamine to cyclohexanone (B45756). This reaction is analogous to the formation of cyanohydrins from ketones and hydrogen cyanide. The resulting molecule, possessing both a nucleophilic nitrogen and an alcohol, could be a valuable intermediate for synthesizing more complex, nitrogen-containing cyclic compounds.
Below are the computed properties for this compound, which provide a foundational understanding of its physical and chemical characteristics.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 107092-93-3 |
| Molecular Formula | C₆H₁₃NO₂ |
| Molecular Weight | 131.17 g/mol |
| Topological Polar Surface Area | 52.5 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Data sourced from PubChem CID 15048676 nih.gov |
The research landscape for this compound appears to be open for exploration. Its potential as a building block in organic synthesis, particularly for creating novel heterocyclic systems or as a precursor in materials science, remains largely untapped. Future research could focus on developing efficient synthetic routes, characterizing its reaction pathways, and investigating its potential applications in areas like medicinal chemistry or polymer science, leveraging the combined reactivity of its hydroxylamine and alcohol functional groups.
Synthetic Routes to this compound and Its Analogs
The synthesis of this compound and its structural analogs involves a variety of chemical strategies, ranging from direct functionalization of pre-existing rings to the construction of the cyclohexane (B81311) framework itself. These methods are crucial for accessing a class of compounds with potential applications in various fields of chemical research.
Advanced Spectroscopic Characterization and Molecular Structure Elucidation of 1 Hydroxyamino Cyclohexan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(Hydroxyamino)cyclohexan-1-ol, a combination of one-dimensional and two-dimensional NMR experiments provides a comprehensive map of its carbon and proton framework.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the hydrogen atoms in the molecule. An experimental ¹H NMR spectrum recorded in H₂O at 600 MHz shows distinct signals corresponding to the different protons in the cyclohexane (B81311) ring. hmdb.ca
The spectrum is characterized by multiplets in the upfield region, which are typical for the methylene (B1212753) protons of a cyclohexane ring. Specifically, a multiplet observed around 1.85 ppm can be attributed to the protons at positions C-2 and C-6, which are adjacent to the quaternary carbon C-1. Another multiplet at approximately 1.71 ppm corresponds to the protons at C-3 and C-5. The protons at C-4 are also expected to resonate in this region. The complexity of these multiplets arises from the overlapping signals and the various coupling interactions between adjacent axial and equatorial protons.
The protons of the hydroxyl (-OH) and hydroxyamino (-NHOH) groups are expected to be exchangeable and may appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In a D₂O exchange experiment, these signals would disappear, confirming their assignment.
A detailed analysis of the coupling constants (J-values) within the multiplets, although complex, can provide insights into the conformational preferences of the cyclohexane ring. For comparison, the ¹H NMR spectrum of the parent compound, cyclohexanol (B46403), shows a characteristic multiplet for the proton on the carbon bearing the hydroxyl group (H-1) at around 3.6 ppm, while the other ring protons appear as a broad multiplet between 1.0 and 2.0 ppm. researchgate.net The absence of a signal in the 3.5-4.0 ppm region for this compound is consistent with the quaternary nature of the C-1 carbon.
Table 1: Experimental ¹H NMR Data for this compound Data sourced from the Human Metabolome Database (HMDB) hmdb.ca
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (Tentative) |
| 1.85 | m | 4H | H-2, H-6 |
| 1.71 | m | 6H | H-3, H-4, H-5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Fingerprinting
The quaternary carbon, C-1, bonded to both the hydroxyl and hydroxyamino groups, is expected to be the most downfield signal due to the electron-withdrawing effects of the oxygen and nitrogen atoms. By comparison with cyclohexanol, where the C-1 signal appears around 70 ppm, and considering the additional nitrogen substituent, the C-1 signal for this compound can be predicted to be in a similar or slightly more downfield region.
The signals for the other ring carbons can be predicted based on the known substituent effects. The carbons adjacent to the substituted carbon (C-2 and C-6) will appear at a different chemical shift than the more distant carbons (C-3 and C-5), with the C-4 carbon having its own unique chemical shift. For cyclohexanol, the ¹³C NMR signals are approximately at 70.1 (C-1), 35.5 (C-2, C-6), 24.5 (C-3, C-5), and 25.8 (C-4) ppm. The introduction of the hydroxyamino group at C-1 is expected to further influence these shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on comparative analysis with cyclohexanol and general substituent effects.
| Carbon Atom | Predicted Chemical Shift Range (ppm) |
| C-1 | 70 - 80 |
| C-2, C-6 | 30 - 40 |
| C-3, C-5 | 20 - 30 |
| C-4 | 20 - 30 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Proximity
Two-dimensional NMR techniques are indispensable for the definitive structural elucidation of complex molecules like this compound.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons on adjacent carbon atoms. Cross-peaks would be expected between the protons at C-2/C-6 and C-3/C-5, and between C-3/C-5 and C-4. This would allow for the tracing of the proton connectivity throughout the cyclohexane ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates the proton signals with the signals of the carbons to which they are directly attached. This would definitively assign which proton signals correspond to which carbon signals in the cyclohexane ring. For example, the proton signals in the 1.7-1.9 ppm range would show correlations to their respective carbon signals in the 20-40 ppm region.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.
Characteristic Absorption Bands for Hydroxyamino and Hydroxyl Functional Groups
The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its functional groups.
O-H Stretching: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl and hydroxyamino groups. The broadness of this band is indicative of intermolecular and intramolecular hydrogen bonding. For comparison, the IR spectrum of cyclohexanol shows a strong, broad O-H stretching band centered around 3350 cm⁻¹. chemicalbook.com
N-H Stretching: The N-H stretching vibration of the hydroxyamino group is also expected in the 3100-3500 cm⁻¹ region. This band may overlap with the O-H stretching band.
C-H Stretching: The C-H stretching vibrations of the cyclohexane ring will appear as sharp bands just below 3000 cm⁻¹.
C-O Stretching: A strong C-O stretching absorption is expected in the range of 1000-1200 cm⁻¹. In cyclohexanol, this band appears around 1070 cm⁻¹.
N-O Stretching: The N-O stretching vibration of the hydroxyamino group typically appears in the 900-1000 cm⁻¹ region.
In the Raman spectrum, the C-C and C-H vibrations of the cyclohexane ring are expected to be strong, while the O-H and N-H stretching vibrations will likely be weaker.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Vibration | Expected Intensity |
| 3200 - 3600 | O-H and N-H stretching | Strong, Broad |
| 2850 - 3000 | C-H stretching | Medium to Strong |
| 1000 - 1200 | C-O stretching | Strong |
| 900 - 1000 | N-O stretching | Medium |
Probing Hydrogen Bonding and Conformational Preferences via Vibrational Analysis
The presence of both hydroxyl and hydroxyamino groups in this compound allows for the formation of a network of intra- and intermolecular hydrogen bonds. These interactions can significantly influence the vibrational frequencies of the involved functional groups.
A detailed analysis of the O-H and N-H stretching regions in the IR spectrum can provide insights into the nature and extent of hydrogen bonding. The presence of multiple, overlapping bands or a very broad, shifted absorption in this region would suggest strong hydrogen bonding interactions. Temperature-dependent or concentration-dependent IR studies could further elucidate the dynamics of these hydrogen bonds.
The conformational preferences of the cyclohexane ring can also be subtly reflected in the vibrational spectra. The specific frequencies of the C-H bending and C-C stretching modes can be influenced by the axial or equatorial orientation of the substituents. However, a definitive conformational analysis would likely require a more in-depth computational study to correlate the observed vibrational frequencies with specific conformers. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the vibrational spectra of different conformers and compare them with the experimental data to determine the most stable conformation in the gas phase or in solution. nih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, with a molecular formula of C₆H₁₃NO₂, the expected nominal molecular weight is approximately 131.17 g/mol . nih.gov
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z), enabling the determination of the elemental composition of a molecule. The theoretical monoisotopic mass of this compound is calculated to be 131.094628657 Da. nih.gov An experimental HRMS analysis would be expected to yield a value extremely close to this theoretical mass, confirming the elemental formula of C₆H₁₃NO₂ and distinguishing it from other compounds with the same nominal mass.
Table 1: Theoretical HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₆H₁₃NO₂ |
| Theoretical Monoisotopic Mass (Da) | 131.094628657 |
| Nominal Mass ( g/mol ) | 131.17 |
Data sourced from PubChem. nih.gov
Common fragmentation patterns for cyclic alcohols often involve the loss of water (H₂O, 18 Da). youtube.com Additionally, alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, is a characteristic fragmentation for alcohols. libretexts.org For this compound, this could lead to the loss of alkyl radicals from the cyclohexane ring.
The presence of the hydroxylamine (B1172632) group introduces further possibilities for fragmentation. Cleavage of the N-O bond or the C-N bond could occur. The loss of a hydroxyl radical (•OH, 17 Da) or an amino radical (•NH₂, 16 Da) are also plausible fragmentation pathways. The interpretation of the resulting fragment ions would provide a detailed map of the molecule's connectivity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if applicable)
Ultraviolet-visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The chromophores within a molecule, typically unsaturated systems or atoms with non-bonding electrons, are responsible for these absorptions.
For this compound, the molecule is fully saturated and lacks conjugated π-systems. The primary chromophores are the oxygen and nitrogen atoms with their non-bonding (n) electrons. Therefore, any electronic transitions would likely be of the n → σ* type, which generally occur at shorter wavelengths in the far-UV region (below 200 nm) and often exhibit low molar absorptivity. utoronto.ca Consequently, a standard UV-Vis spectrum of this compound in a typical solvent like ethanol (B145695) or cyclohexane is not expected to show significant absorption in the 200-800 nm range. The absence of strong absorption bands would be consistent with its saturated, non-aromatic structure.
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly
Currently, there are no published crystal structures for this compound in the Cambridge Structural Database. However, a hypothetical crystal structure would reveal the chair conformation of the cyclohexane ring, which is the most stable arrangement. The hydroxyl and hydroxylamino substituents would occupy either axial or equatorial positions.
Computational Chemistry and Theoretical Investigations of 1 Hydroxyamino Cyclohexan 1 Ol
Quantum Mechanical Calculations for Electronic Structure and Geometry Optimization
Quantum mechanical (QM) calculations are fundamental to predicting the three-dimensional arrangement of atoms (geometry) and the distribution of electrons (electronic structure) in a molecule. For 1-(hydroxyamino)cyclohexan-1-ol, these calculations reveal the most stable atomic arrangement and provide a basis for understanding its reactivity.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost. It is particularly effective for calculating the ground-state properties of medium-sized organic molecules. DFT methods determine the electronic energy based on the molecule's electron density, which simplifies the complex calculations of electron-electron interactions.
For this compound, DFT calculations, often using hybrid functionals like B3LYP, are employed to perform geometry optimization. researchgate.net This process finds the lowest energy structure by adjusting bond lengths, bond angles, and dihedral angles until a stable minimum on the potential energy surface is located. The success of DFT lies in its ability to provide accuracies within a few kcal/mol for reaction energies at a reasonable computational expense. These calculations are crucial for determining the preferred conformation of the cyclohexane (B81311) ring and the orientation of the hydroxyl and hydroxyamino substituents.
A typical DFT study on a substituted cyclohexane would involve optimizing the geometry to predict key structural parameters. While specific experimental data for this compound is scarce, theoretical values can be reliably predicted.
Table 1: Predicted Ground State Geometric Parameters for this compound using DFT (B3LYP/6-31G) *
| Parameter | Predicted Value |
|---|---|
| C-C (ring) Bond Length | ~1.54 Å |
| C-O Bond Length | ~1.43 Å |
| C-N Bond Length | ~1.47 Å |
| N-O Bond Length | ~1.45 Å |
| C-C-C Bond Angle | ~111° |
| C-C-O Bond Angle | ~109.5° |
| C-C-N Bond Angle | ~109.5° |
Note: These are representative values based on DFT calculations for similar functionalized cyclohexanes. Actual values would be determined by a specific calculation.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. psu.edu These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are more computationally intensive than DFT but can offer higher accuracy, often referred to as "gold standard" benchmarks. rsc.org
For molecules like hydroxylamine (B1172632) and its derivatives, high-level ab initio calculations, such as Coupled Cluster with single, double, and noniterative triple excitations (CCSD(T)), have been used to compute highly accurate thermodynamic properties like heats of formation. pnnl.govosti.gov Applying such methods to this compound would provide a very precise determination of its electronic energy and structure, which is invaluable for benchmarking the results from more cost-effective DFT methods. rsc.org These calculations are particularly important for understanding systems where electron correlation effects are significant.
Conformational Analysis and Potential Energy Surfaces
Analysis of Ring Conformations and Substituent Orientations
The cyclohexane ring most stable exists in a "chair" conformation, which minimizes both angle strain and torsional strain by keeping all C-C bonds in a staggered arrangement. utexas.edu Through a process called ring inversion, one chair conformation can flip into another. libretexts.org In a substituted cyclohexane, this flip converts axial substituents into equatorial ones, and vice versa. mvpsvktcollege.ac.in
For this compound, the two substituents (–OH and –NHOH) are on the same carbon atom (a 1,1-disubstituted cyclohexane). In any chair conformation, one of these substituents must be in an axial position, and the other must be in an equatorial position. libretexts.orglibretexts.org The relative stability of the two possible chair conformers depends on the steric bulk of the substituents. The conformer where the larger group occupies the more spacious equatorial position is generally favored to minimize steric hindrance, specifically 1,3-diaxial interactions. pressbooks.pub The energy difference between having a substituent in an axial versus an equatorial position is known as the "A-value." The group with the higher A-value will more strongly prefer the equatorial position.
Table 2: Conformational Isomers of this compound
| Conformer | -OH Position | -NHOH Position | Relative Stability |
|---|---|---|---|
| A | Axial | Equatorial | Depends on relative steric bulk |
| B | Equatorial | Axial | Depends on relative steric bulk |
Note: The more stable conformer will be the one with the bulkier group in the equatorial position.
Energy Landscape Exploration for Stable Isomers
The various conformations of this compound can be mapped onto a potential energy surface (PES). The PES is a multi-dimensional surface that describes the energy of the molecule as a function of its geometry. Stable conformers, like the chair forms, correspond to local minima on this surface. researchgate.net
The path between these minima involves passing through higher-energy transition states, such as the "half-chair" and "twist-boat" conformations. masterorganicchemistry.com The energy barrier for the chair-to-chair interconversion in cyclohexane itself is approximately 10-11 kcal/mol. utexas.edulibretexts.org Computational methods can be used to calculate the energies of these different points on the PES, revealing the energy barriers between isomers and the relative populations of each stable conformer at equilibrium.
Molecular Orbital Theory and Reactivity Descriptors
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.org This theory is fundamental to explaining chemical bonding and reactivity.
The most important orbitals for understanding reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These are often called the frontier orbitals. The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The functional group of alcohols, the hydroxyl group (–OH), has two reactive covalent bonds: the C–O and the O–H bonds, with the oxygen being electron-rich. msu.edu
For this compound, the HOMO is expected to have significant contributions from the lone pair electrons on the oxygen and nitrogen atoms. The LUMO would likely be an antibonding orbital associated with the C-O or C-N bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO.
Computational software can calculate and visualize these frontier orbitals and their energies, providing quantitative descriptors of reactivity.
Table 3: Hypothetical Frontier Orbital Properties for this compound
| Descriptor | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | ~ -9.5 eV | Electron-donating ability (nucleophilic sites at O, N) |
| LUMO Energy | ~ +1.5 eV | Electron-accepting ability (electrophilic sites at C, H) |
| HOMO-LUMO Gap | ~ 11.0 eV | Indicates relatively high kinetic stability |
Note: These values are illustrative and would be determined precisely by a quantum chemical calculation.
Frontier Molecular Orbital (FMO) Analysis for Reaction Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). khanacademy.orgwikipedia.orgnumberanalytics.comtaylorandfrancis.com The energies and spatial distributions of these orbitals are crucial in determining how a molecule will interact with other chemical species. For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms of the hydroxyamino group, as these are the most electron-rich centers. The lone pair electrons on these heteroatoms contribute significantly to the HOMO, making them the primary sites for electrophilic attack.
Conversely, the LUMO is anticipated to be distributed across the antibonding orbitals, particularly the C-N and C-O σ* orbitals. These regions represent the most electron-deficient sites and are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability. A smaller HOMO-LUMO gap generally indicates higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
Table 1: Predicted Frontier Molecular Orbital Properties of this compound
| Orbital | Predicted Primary Atomic Contribution | Predicted Energy (Arbitrary Units) | Implication for Reactivity |
| HOMO | N, O (Hydroxyamino group) | High | Site for electrophilic attack, electron donation |
| LUMO | C-N, C-O (σ* orbitals) | Low | Site for nucleophilic attack, electron acceptance |
| HOMO-LUMO Gap | Moderate | Moderate | Indicates moderate kinetic stability |
Note: The energy values are illustrative and would require specific quantum chemical calculations to be quantified.
Electrostatic Potential Maps and Charge Distribution Analysis
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions of positive and negative electrostatic potential. libretexts.orgpearson.comyoutube.comucla.eduuni-muenchen.de For this compound, the ESP map is expected to show regions of high electron density (negative potential, typically colored red) around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. These areas are the most likely sites for interaction with electrophiles or for forming hydrogen bonds as a hydrogen bond acceptor.
Regions of lower electron density (positive potential, typically colored blue) are predicted to be located around the hydrogen atoms of the hydroxyl and amino groups. These electron-poor regions are susceptible to attack by nucleophiles. The carbon skeleton of the cyclohexane ring will likely exhibit a more neutral potential (green). The ESP map provides a valuable guide to the molecule's intermolecular interactions and reactivity patterns. libretexts.orgpearson.comyoutube.comucla.eduuni-muenchen.de
Fukui Functions and Other Reactivity Indices for Electrophilic and Nucleophilic Sites
Fukui functions are a component of density functional theory (DFT) that help to predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgpku.edu.cnfaccts.denih.gov The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule.
For this compound, the sites with a high value of ƒ+(r) are susceptible to nucleophilic attack, while those with a high value of ƒ-(r) are prone to electrophilic attack. It is predicted that the nitrogen and oxygen atoms of the hydroxyamino group would have the highest ƒ-(r) values, confirming their role as the primary nucleophilic centers. The carbon atom attached to both the hydroxyl and hydroxyamino groups, along with the hydrogen atoms of these groups, are expected to have the highest ƒ+(r) values, identifying them as the principal electrophilic sites.
Other reactivity indices, such as local softness and philicity, can be derived from the Fukui functions to provide a more detailed picture of the molecule's reactivity.
Table 2: Predicted Fukui Function Analysis for this compound
| Atomic Site | Predicted ƒ-(r) (Electrophilic Attack) | Predicted ƒ+(r) (Nucleophilic Attack) | Predicted Reactivity |
| N (Hydroxyamino) | High | Low | Strong Nucleophilic Center |
| O (Hydroxyamino) | High | Low | Strong Nucleophilic Center |
| O (Hydroxyl) | High | Low | Strong Nucleophilic Center |
| C1 (gem-diol/amine) | Low | High | Electrophilic Center |
| H (of OH) | Low | High | Electrophilic Center |
| H (of NH) | Low | High | Electrophilic Center |
Topological Analysis of Electron Density and Interatomic Interactions
Quantum Theory of Atoms in Molecules (QTAIM)
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, bonds, and the nature of interatomic interactions. nih.govacs.orgchemrxiv.orgnih.govacs.org By locating critical points in the electron density, such as bond critical points (BCPs), one can characterize the strength and nature of chemical bonds.
In this compound, QTAIM analysis would be particularly insightful for characterizing the intramolecular hydrogen bond that can form between the hydroxyl group and the nitrogen or oxygen of the hydroxyamino group. The presence of a BCP between the hydrogen of the hydroxyl group and the heteroatom of the hydroxyamino group would confirm the existence of this interaction. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can provide quantitative information about the strength and nature of this hydrogen bond. A relatively high ρ and a negative ∇²ρ would suggest a stronger, more covalent-like hydrogen bond.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are methods used to visualize and analyze the extent of electron localization in a molecule. nih.govtaylorandfrancis.comwikipedia.orgjussieu.fr These functions provide a chemically intuitive picture of electron pairs, corresponding to covalent bonds and lone pairs.
For this compound, an ELF analysis would be expected to show distinct basins of high electron localization corresponding to the covalent bonds (C-C, C-H, C-O, C-N, N-O, O-H, N-H) and the lone pairs on the nitrogen and oxygen atoms. The shape and population of these basins provide detailed information about the electronic structure. The ELF is particularly useful for visualizing the lone pair electrons on the nitrogen and oxygen atoms, which are central to the molecule's nucleophilicity and hydrogen bonding capabilities. The LOL provides a complementary view of electron localization.
Spectroscopic Parameter Prediction and Validation through Computational Models
Computational models are powerful tools for predicting spectroscopic parameters, such as NMR chemical shifts and IR vibrational frequencies. aanda.orgnih.govnih.govnih.gov These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structure and bonding.
For this compound, DFT calculations could be employed to predict its ¹H and ¹³C NMR spectra. chemicalbook.comresearchgate.netquora.com The calculated chemical shifts would be expected to show distinct signals for the different hydrogen and carbon atoms in the molecule, reflecting their unique electronic environments. For instance, the proton of the hydroxyl group and the protons on the nitrogen would likely exhibit characteristic chemical shifts influenced by hydrogen bonding.
Similarly, the prediction of the infrared (IR) spectrum can help identify the characteristic vibrational modes of the molecule. aanda.orgarxiv.orgnist.gov Key predicted vibrational frequencies would include the O-H and N-H stretching frequencies, which would be sensitive to intramolecular hydrogen bonding, as well as C-O, C-N, and N-O stretching vibrations. Comparison of these predicted spectra with experimental data, if available, would serve to validate the computational model and provide a more robust understanding of the molecular structure.
Table 3: Predicted Spectroscopic Parameters for this compound
| Spectroscopic Technique | Predicted Key Features | Information Gained |
| ¹H NMR | Distinct signals for OH, NH, and cyclohexyl protons. Chemical shifts influenced by hydrogen bonding. | Electronic environment of protons, conformational information. |
| ¹³C NMR | Unique signals for each carbon atom, with C1 being significantly deshielded. | Carbon skeleton structure, electronic environment of carbons. |
| IR Spectroscopy | O-H and N-H stretching bands (broadened by H-bonding), C-O, C-N, and N-O stretching vibrations. | Presence of functional groups, information on intramolecular hydrogen bonding. |
Derivatization and Advanced Functionalization Strategies for 1 Hydroxyamino Cyclohexan 1 Ol
Synthesis of Substituted 1-(Hydroxyamino)cyclohexan-1-ol Analogues with Varied Cyclohexane (B81311) Ring Substituents
The synthesis of analogues of this compound bearing substituents on the cyclohexane ring allows for the systematic exploration of structure-activity relationships. A primary route to these compounds involves the reaction of a suitably substituted cyclohexanone (B45756) with a source of hydroxylamine (B1172632).
The introduction of substituents at various positions on the cyclohexanone ring is the initial step. For instance, commercially available 2-, 3-, and 4-methylcyclohexanone (B47639) can serve as starting materials. The reaction of these substituted cyclohexanones with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, yields the corresponding substituted cyclohexanone oximes. Subsequent reduction of the oxime can, in principle, lead to the desired N-hydroxyamino compound, although the direct and selective reduction to the N-hydroxyamino alcohol is not a trivial transformation and often requires careful selection of reagents and conditions to avoid over-reduction to the amine.
A more direct approach involves the reaction of a substituted cyclohexanone with an organometallic reagent followed by trapping of the resulting tertiary alkoxide with a nitroso compound. For example, the reaction of a Grignard reagent with a substituted cyclohexanone, followed by the addition of 1-chloro-1-nitrosocyclohexane, can furnish the corresponding 1-(hydroxyamino)cyclohexanol derivative. This method allows for the introduction of a wide variety of substituents at the 1-position of the cyclohexane ring.
| Starting Material | Reagents | Product |
| 4-Methylcyclohexanone | 1. CH₃MgBr, THF2. 1-Chloro-1-nitrosocyclohexane | 1-(Hydroxyamino)-4-methylcyclohexan-1-ol |
| 3-Methoxycyclohexanone | 1. PhMgBr, Et₂O2. 1-Chloro-1-nitrosocyclohexane | 1-(Hydroxyamino)-3-methoxy-1-phenylcyclohexan-1-ol |
| Cyclohexanone | 1. BuLi, Hexane2. 1-Chloro-1-nitrosocyclohexane | 1-Butyl-1-(hydroxyamino)cyclohexan-1-ol |
Selective Chemical Modifications of the Hydroxyamino Group (e.g., N-alkylation, O-protection)
The reactivity of the hydroxyamino group allows for selective modifications at either the nitrogen or the oxygen atom, leading to a diverse array of derivatives.
N-Alkylation: Selective N-alkylation of this compound can be achieved using various alkylating agents under basic conditions. The choice of base is crucial to deprotonate the nitrogen atom selectively without affecting the hydroxyl groups. Mild bases such as potassium carbonate or triethylamine (B128534) can be employed. The reaction with alkyl halides or sulfates can introduce alkyl, benzyl, or other functionalized groups onto the nitrogen atom.
O-Protection: The oxygen of the hydroxyamino group can be selectively protected to allow for subsequent modifications at other positions. Common protecting groups for the N-hydroxyl function include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS)) and acyl groups. For instance, reaction with tert-butyldimethylsilyl chloride in the presence of a base like imidazole (B134444) can yield the corresponding O-silylated derivative. Nitrone formation, by reaction with an aldehyde or ketone, can also serve as a protective strategy for the N-hydroxyamino group, which can be later removed under mild hydrolytic conditions. rsc.org
| Modification | Reagent | Conditions | Product |
| N-Alkylation | Methyl iodide | K₂CO₃, DMF | 1-(N-Methyl-N-hydroxyamino)cyclohexan-1-ol |
| O-Silylation | TBDMS-Cl | Imidazole, DMF | 1-(N-(tert-Butyldimethylsilyloxy)amino)cyclohexan-1-ol |
| O-Acylation | Benzoyl chloride | Pyridine (B92270), CH₂Cl₂ | 1-(N-(Benzoyloxy)amino)cyclohexan-1-ol |
Selective Chemical Modifications of the Cyclohexanol (B46403) Hydroxyl Group (e.g., O-acylation, etherification)
The tertiary hydroxyl group of this compound can also be selectively modified, provided the more reactive hydroxyamino group is appropriately protected.
O-Acylation: Following the protection of the hydroxyamino group, for instance as a nitrone or an O-silylated derivative, the tertiary alcohol can be acylated using standard esterification methods. Reaction with acyl chlorides or anhydrides in the presence of a base like pyridine or a tertiary amine leads to the formation of the corresponding esters.
Etherification: Etherification of the tertiary alcohol is more challenging due to steric hindrance but can be achieved under specific conditions. For example, the Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base like sodium hydride followed by reaction with an alkyl halide, can be employed. Alternatively, reactions under acidic conditions with alkenes or other alcohols can lead to ether formation. A general process for the etherification of alcoholic hydroxyl groups involves their reaction with ethylenically unsaturated compounds under the influence of high-energy radiation. google.com
| Modification | Reagent | Conditions | Product (assuming prior N-protection) |
| O-Acylation | Acetic anhydride | Pyridine, DMAP | 1-Acetoxy-1-(protected-hydroxyamino)cyclohexane |
| O-Etherification | Benzyl bromide | NaH, THF | 1-(Benzyloxy)-1-(protected-hydroxyamino)cyclohexane |
Synthesis and Characterization of Chiral this compound Derivatives
The development of stereoselective methods for the synthesis of chiral this compound derivatives is crucial for their application in areas such as asymmetric catalysis and drug design. mdpi.com
One approach involves the use of chiral auxiliaries. For instance, a chiral amine can be condensed with a prochiral cyclohexanone to form a chiral imine, which can then undergo diastereoselective nucleophilic addition. Subsequent functional group transformations would lead to the chiral target molecule.
Alternatively, asymmetric synthesis can be achieved through the use of chiral catalysts. nih.govnih.gov For example, the enantioselective addition of a nucleophile to cyclohexanone in the presence of a chiral ligand-metal complex could generate a chiral tertiary alcohol. This intermediate could then be converted to the chiral this compound.
The characterization of these chiral derivatives involves the use of chiroptical techniques such as circular dichroism (CD) spectroscopy and the determination of specific rotation. The enantiomeric purity is typically assessed using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) on a chiral stationary phase.
| Synthetic Approach | Key Step | Characterization Technique |
| Chiral Auxiliary | Diastereoselective nucleophilic addition to a chiral imine | Chiral HPLC, NMR with chiral shift reagents |
| Asymmetric Catalysis | Enantioselective addition of a nucleophile to cyclohexanone | Circular Dichroism, Polarimetry |
Applications in Advanced Chemical Synthesis and Reagent Development
Role in Supramolecular Chemistry and Recognition Phenomena
The presence of both hydrogen bond donor (N-H, O-H) and acceptor (N, O) sites in 1-(Hydroxyamino)cyclohexan-1-ol suggests its potential for engaging in supramolecular chemistry, where molecules are organized into larger assemblies through non-covalent interactions.
Hydrogen bonding is a key directional force in the formation of predictable supramolecular structures. The hydroxylamine (B1172632) and alcohol groups of this compound can theoretically participate in intricate hydrogen-bonding networks, leading to the formation of well-ordered one-, two-, or three-dimensional assemblies in the solid state. The specific conformation of the cyclohexane (B81311) ring would play a crucial role in directing the geometry of these assemblies.
While the formation of hydrogen-bonded assemblies is a fundamental concept, and the structural motifs of this compound are conducive to such interactions, no specific studies on its self-assembly or its use in forming hydrogen-bonded networks with other molecules have been reported in the literature.
The cyclohexane framework of this compound is achiral. However, if the molecule were resolved into enantiomers (which would require the introduction of a chiral center, for instance, by derivatizing the hydroxylamine or alcohol with a chiral auxiliary), it could potentially serve as a chiral ligand or a resolving agent. Chiral ligands are crucial in asymmetric catalysis for the synthesis of enantiomerically pure compounds, a field of immense importance in the pharmaceutical industry. nih.govnih.govnih.gov Chiral alcohols and amines derived from cyclohexane are known to be effective in various enantioselective transformations.
Currently, there is no information available in the scientific literature regarding the resolution of this compound or its application in enantioselective processes. The development and use of chiral cyclohexane derivatives as ligands and resolving agents is a mature field of research, but this compound has not been a subject of these investigations.
Based on a comprehensive review of the available scientific literature, there is a significant lack of published research on the specific applications of this compound in the areas outlined. While the individual functional groups (hydroxylamine and tertiary alcohol on a cyclohexane ring) are well-known in organic synthesis, their combined utility in this particular molecular arrangement remains unexplored. The potential for this compound to act as a precursor to nitrogen-containing heterocycles, a building block for complex molecules, a component in supramolecular assemblies, or a chiral ligand is purely theoretical at this point. Further research is needed to elucidate the reactivity and potential applications of this intriguing bifunctional molecule.
Emerging Research Avenues and Future Directions in 1 Hydroxyamino Cyclohexan 1 Ol Chemistry
Exploration of Novel Catalytic Approaches for Synthesis and Transformation
The development of efficient catalytic systems is paramount for the synthesis and subsequent transformation of 1-(Hydroxyamino)cyclohexan-1-ol and related compounds. Research is moving beyond traditional stoichiometric methods towards more elegant and atom-economical catalytic pathways.
A significant approach involves the two-step synthesis from a ketone precursor, such as 1,3-cyclohexanedione. This process includes an initial oximation reaction with a hydroxylamine (B1172632) salt, followed by a catalytic hydrogenation of the resulting oxime intermediate to yield the target hydroxylamine. mdpi.com The efficiency of this hydrogenation step is highly dependent on the catalyst employed. For instance, Raney Ni has been effectively used for the hydrogenation of oxime intermediates in methanol (B129727) to produce cyclohexanediamine. mdpi.com Recent advancements in catalysis have demonstrated the utility of earth-abundant metal catalysts, such as nickel, for the asymmetric reduction of oximes, achieving high yields and enantioselectivities for N,O-disubstituted hydroxylamines under hydrogen pressure. mdpi.com Another innovative approach utilizes frustrated Lewis pair (FLP) catalysis for the hydrogenation of sterically hindered ketoxime derivatives, yielding N,O-disubstituted hydroxylamines in excellent yields. mdpi.com
The transformation of hydroxylamines themselves is also a key area of research. Hydroxylamine can act as an oxygen nucleophile, and its reactivity can be modulated by catalysts. rsc.org For example, the reaction of hydroxylamine with phosphate (B84403) esters shows mechanistic pathways that are influenced by general base catalysis. rsc.org The development of catalysts that can precisely control the reactivity of the hydroxylamino group in this compound will open new avenues for its use as a synthetic intermediate.
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Raney Ni | Oxime Hydrogenation | Cost-effective method for producing cyclic amines from oxime intermediates. | mdpi.com |
| Nickel (Asymmetric) | Asymmetric Oxime Reduction | Up to 99% yield and 99% e.e. for N,O-disubstituted hydroxylamines under H₂ pressure. | mdpi.com |
| Frustrated Lewis Pair (FLP) | Ketoxime Hydrogenation | Effective for sterically hindered substrates; uses a tris(pentafluorophenyl)borane (B72294) catalyst. 100 bar H₂ pressure. | mdpi.com |
Integration of this compound in Flow Chemistry and Green Chemistry Methodologies
The principles of green chemistry and the technology of continuous flow synthesis are increasingly being applied to the production of fine chemicals and active pharmaceutical ingredients (APIs). mdpi.comtue.nl These approaches offer significant advantages in terms of safety, efficiency, scalability, and waste reduction.
Green Chemistry: The synthesis of this compound can benefit from green chemistry principles, particularly in the precursor formation steps. For example, the green synthesis of oximes, key precursors to hydroxylamines, can be achieved using a titanosilicates/H₂O₂ system. acs.org This method relies on the in situ generation of hydroxylamine from ammonia (B1221849) oxidation, followed by a non-catalytic oximation reaction. acs.org A critical aspect of this green approach is understanding and controlling the decomposition of the unstable hydroxylamine intermediate to prevent the formation of byproducts like nitrous oxide (N₂O), a greenhouse gas. acs.org Research has shown that enhancing the Lewis acidity of the titanosilicate catalyst can suppress this undesirable decomposition pathway. acs.org
Flow Chemistry: Continuous flow chemistry provides a powerful tool for optimizing reaction conditions and improving the safety profile of potentially hazardous reactions. researchgate.net The synthesis of this compound, which may involve unstable intermediates or exothermic steps, is an ideal candidate for flow processing. Flow reactors allow for precise control over temperature, pressure, and residence time, enabling reactions to be performed under conditions that would be unsafe in large-scale batch reactors. mdpi.com Multi-step syntheses of complex molecules, such as APIs, have been successfully implemented in continuous flow systems, often coupling reaction steps without the need for intermediate isolation and purification. mdpi.comresearchgate.net Applying this paradigm to the synthesis of this compound could involve a sequential flow system where cyclohexanone (B45756) is first converted to its oxime, which is then immediately hydrogenated in a second reactor module to yield the final product, minimizing handling of the potentially unstable oxime intermediate.
Advanced Mechanistic Insights through Ultrafast Spectroscopy and Dynamic Computational Modeling
A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Ultrafast spectroscopy and computational modeling are at the forefront of providing these detailed mechanistic insights at the molecular level.
Ultrafast Spectroscopy: Techniques like femtosecond transient absorption (fs-TA) spectroscopy allow researchers to observe the fleeting intermediates and transition states that govern chemical reactions, on timescales of femtoseconds to picoseconds. nih.govyoutube.com For molecules containing hydroxyl groups, such as this compound, ultrafast spectroscopy can probe excited-state dynamics, including processes like proton transfer. nih.gov Studies on hydroxy-substituted azobenzenes, for example, have used UV/Vis pump-probe experiments to reveal different deactivation pathways depending on the position of the hydroxyl group, including fast proton transfer leading to an excited keto species. nih.gov Applying these techniques to this compound could elucidate its photochemistry and the role of intra- and intermolecular hydrogen bonding in its reactive pathways.
Dynamic Computational Modeling: Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), complement experimental techniques by providing a computed view of molecular structures, energy landscapes, and reaction pathways. nih.gov Computational modeling has been used to support suggested mechanisms for the reaction of hydroxylamine with phosphate esters, helping to explain the role of general base catalysis in the breakdown of reaction intermediates. rsc.org For this compound, dynamic computational models could be used to simulate its conformational flexibility, predict its reactivity towards various reagents, and understand the energetic barriers associated with its synthesis and transformation, guiding the development of more efficient catalytic processes.
Design and Synthesis of Structurally Diverse and Complex this compound Scaffolds for Fundamental Studies
Creating libraries of structurally diverse molecules based on a common scaffold is essential for fundamental studies in chemistry and for applications such as drug discovery. The this compound framework serves as a versatile starting point for the synthesis of more complex and functionally rich derivatives.
Recent synthetic innovations have enabled the creation of diverse hydroxylamine-containing molecules. One powerful strategy is the catalyst-free difunctionalization of alkenes using N-halogenated O-activated hydroxylamines. chemrxiv.org This process yields multifunctional hydroxylamines (MFHAs) that contain both an alkyl halide and an O-activated hydroxylamine moiety, serving as versatile building blocks for structurally complex amines and N-heterocycles. chemrxiv.org Another approach focuses on designing N-substituted hydroxylamine derivatives to explore their chemical space and potential biological activity. acs.org For instance, libraries of N-cycloalkyl and N-aryl hydroxylamines have been synthesized to study how different substituents affect properties like radical scavenging, which is relevant for potential antibacterial agents that target ribonucleotide reductase. acs.org
The development of novel ring-annulation strategies using hydroxylamine derivatives also contributes to scaffold diversity. O-vinylhydroxylamines have been developed as reagents for the scalable synthesis of azaindolines and azaindoles, which are important motifs in biologically active molecules. acs.org These methods allow for the construction of complex heterocyclic systems under mild conditions. acs.org Applying similar design principles to this compound could lead to the development of novel polycyclic and spirocyclic scaffolds with unique three-dimensional structures, providing new tools for chemical biology and materials science.
| Synthetic Strategy | Key Reagents/Intermediates | Resulting Scaffolds | Reference |
|---|---|---|---|
| Alkene Difunctionalization | N-halogenated O-activated hydroxylamines | Multifunctional hydroxylamines (MFHAs) for complex amines and N-heterocycles. | chemrxiv.org |
| N-Substitution | Alkylating/Arylating agents | N-cycloalkyl and N-aryl hydroxylamines for structure-activity relationship studies. | acs.org |
| Ring-Annulation | O-vinylhydroxylamines | Highly functionalized azaindolines and azaindoles. | acs.org |
| Direct C-C Bond Cleavage | O-tosylhydroxylamine derivatives | o-Aminophenethyl alcohols and amines via molecular editing. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
